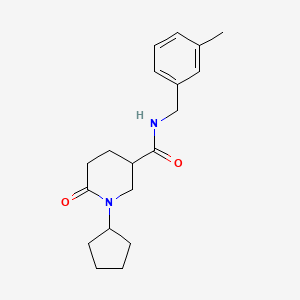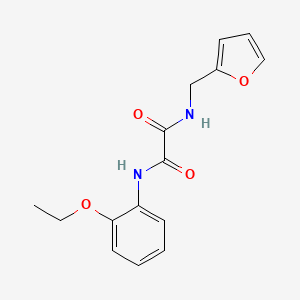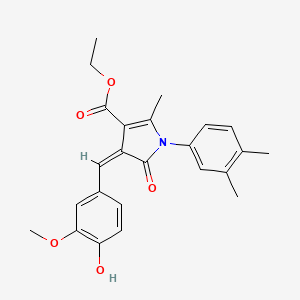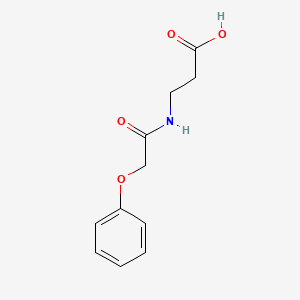![molecular formula C14H20N2O4S B5207954 N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPB is a white crystalline powder that is soluble in organic solvents and is known for its unique properties that make it suitable for a wide range of applications.
作用机制
The mechanism of action of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of certain receptors in the central nervous system, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to reduce fever, lower blood pressure, and inhibit platelet aggregation. It has also been shown to have a significant effect on the central nervous system, including increasing the release of dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in lab experiments is its potency and specificity. This compound has been shown to exhibit potent effects on a variety of biological systems, making it a valuable tool for investigating the mechanisms of various diseases and disorders. Additionally, this compound is relatively easy to synthesize and is readily available for use in lab experiments.
However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, this compound may interact with other drugs and compounds, potentially leading to adverse effects.
未来方向
There are many potential future directions for the study of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. One area of research that shows promise is the development of new pain medications based on the structure of this compound. Additionally, further investigation into the potential use of this compound in the treatment of neurological disorders and cancer is warranted.
Another area of research that could be explored is the development of new synthetic methods for the production of this compound, potentially leading to more efficient and cost-effective production of the compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成方法
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with cyclopentylamine, followed by reduction of the nitro group to an amine group. Another method involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclopentylamine, followed by conversion of the nitro group to an amine group.
科学研究应用
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
In neuroscience, this compound has been shown to have a significant effect on the central nervous system, particularly on the dopamine and serotonin systems. This has led to its investigation as a potential treatment for various neurological disorders, including Parkinson's disease and depression.
In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-21(18,19)11-7-8-13(20-2)12(9-11)14(17)16-10-5-3-4-6-10/h7-10,15H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYSONOVWVAABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)


![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
